We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.
What to expect:
Continuation of the exceptional service you've come to rely on.
Your existing vendor records stay valid; no need to update lists.
Ongoing orders placed with thebiotek.com are unaffected by this change.
We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.
Sodium Channel inhibitor1, one of 3-Oxoisoindoline-1-carboxamides, is a novel and selective voltage-gated sodium channel for pain treatment.IC50 Value: 0.16 uM ( Na v1.7, V hold-90mV); 0.41 uM (Na v1.7, V hold-90mV) Target: Na v1.7Sodium Channel inhibitor1 demonstrated concentration-dependent efficacy in preclinical behavioral pain models.
BMS-863233 hydrochloride is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, differentiation, and survival.
C-Met inhibitor 2 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. This receptor is involved in various cellular processes, including cell growth, survival, and migration. Overexpression of c-Met has been linked to the development and progression of various cancers, making it an attractive target for cancer therapy.
Felbamate hydrate (FBM) is a potent nonsedative anticonvulsant whose clinical effect may be related to the inhibition of N-methyl-D-aspartate (NMDA) .Target: NMDA ReceptorFelbamate (marketed under the brand name Felbatol by MedPointe) is an anti-epileptic drug used in the treatment of epilepsy. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children. However, an increased risk of potentially fatal aplastic anemia and/or liver failure limit the drugs usage to severe refractory epilepsy.Felbamate has been proposed to a unique dual mechanism of action as a positive modulator of GABAA receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit. Although it is clear that felbamate does cause pharmacological inhibition of NMDA receptor of relevance of NMDA receptor blockade as a strategy for the treatment of human epilepsy has been questioned. Therefore, the importance of the effects of felbamate on NMDA receptors to its therapeutic action in epilepsy is uncertain.
Agomelatine hydrochloride is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor.IC50 value: 6.2 (pKi, 5-HT2c); 6.6 (pKi, 5-HT2b)Target: 5-HT 2c receptorAgomelatine hydrochloride is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways .A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly .Clinical indications: Depression; Obsessive compulsive disorderFDA Approved Date: October 2011Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue
NSC 23766 trihydrochloride is a small molecule inhibitor that targets the Rho GTPase family of proteins. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This paper aims to provide a comprehensive review of NSC 23766 trihydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.